molecular formula C9H6N4 B019627 Benzeneazomalononitrile CAS No. 6017-21-6

Benzeneazomalononitrile

Cat. No.: B019627
CAS No.: 6017-21-6
M. Wt: 170.17 g/mol
InChI Key: KLMBASWITNCMTF-UHFFFAOYSA-N
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Description

(Phenylazo)malononitrile, also known as 2-(Phenylazo)malononitrile, is an organic compound with the molecular formula C9H6N4. It is a yellow solid that is used primarily in scientific research. This compound is notable for its applications in the synthesis of heterocyclic compounds and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Phenylazo)malononitrile can be synthesized through a diazotization reaction. The process involves the reaction of aniline with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt. This intermediate is then reacted with malononitrile in the presence of sodium acetate to yield (Phenylazo)malononitrile .

Industrial Production Methods

While specific industrial production methods for (Phenylazo)malononitrile are not extensively documented, the synthesis typically involves standard organic synthesis techniques such as diazotization and subsequent coupling reactions. The reaction conditions often include controlled temperatures and the use of solvents like ethanol .

Chemical Reactions Analysis

Types of Reactions

(Phenylazo)malononitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action for (Phenylazo)malononitrile is not well-documented. it is known that the compound interacts with its targets, leading to various biochemical changes. The nitrogen-containing π-excessive aromatic heterocycles in (Phenylazo)malononitrile are fundamental in organic chemistry due to their presence in natural products, alkaloids, and medicinally active compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylazo)malononitrile is unique due to its ability to form a wide range of heterocyclic compounds and its role in various chemical reactions. Its applications in synthesizing compounds with significant biological activities and optical properties make it distinct from other similar compounds.

Properties

IUPAC Name

2-phenyldiazenylpropanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-6-9(7-11)13-12-8-4-2-1-3-5-8/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMBASWITNCMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289496
Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6017-21-6, 1350653-31-4
Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Record name Malononitrile, (phenylazo)-
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Record name 6017-21-6
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Record name 2-(2-Phenyldiazenyl)propanedinitrile
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Record name 2-(2-phenyldiazenyl)propanedinitrile
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Record name Benzeneazomalononitrile
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Synthesis routes and methods

Procedure details

Conc. hydrochloric acid (17.84 ml) and then a solution of 7.409 g (107.377 mmol) of sodium nitrite in water (18 ml) were added dropwise to 10.00 g (107.377 mmol) of aniline and ice (32 g) in an ice bath between 0° C. and 5° C., and the mixture was stirred at 0° C. for 30 min. At 0° C., a solution of 11.099 g (135.296 mmol) of sodium acetate in water (75 ml) was then added, and a solution of 7.049 g (107.377 mmol) of malononitrile in ethanol (6.5 ml) was subsequently added dropwise with stirring. After 2 h at 0° C., the resulting precipitate was filtered off with suction and washed with water (107 ml).
Quantity
17.84 mL
Type
reactant
Reaction Step One
Quantity
7.409 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
32 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
11.099 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
7.049 g
Type
reactant
Reaction Step Three
Quantity
6.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneazomalononitrile
Reactant of Route 2
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